氯乙酰-L-亮氨酸

描述

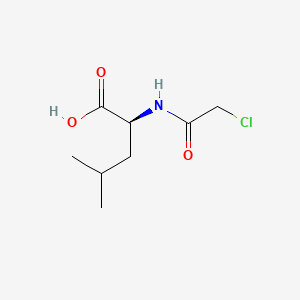

Chloroacetyl-L-leucine is a derivative of the essential amino acid leucine . It has the molecular formula C8H14ClNO3 . The compound is also known by other names such as N-Chloroacetyl-L-leucine and (2S)-2-[(chloroacetyl)amino]-4-methylpentanoic acid .

Synthesis Analysis

The synthesis of Chloroacetyl-L-leucine involves the chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride . This reaction is efficient and highly chemoselective, producing chloroacetamides in phosphate buffer within 20 minutes . The reaction conditions have been optimized by studying the effects of buffers, metal salts, and HCl scavengers .

Molecular Structure Analysis

Chloroacetyl-L-leucine contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Chemical Reactions Analysis

The chemical reactions involving Chloroacetyl-L-leucine primarily involve its N-chloroacetylation. In this reaction, anilines and aliphatic amines can be selectively N-chloroacylated in the presence of alcohols and phenols . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation .

Physical And Chemical Properties Analysis

Chloroacetyl-L-leucine has a molecular weight of 207.65 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds .

科学研究应用

亮氨酸代谢和胰岛素分泌

亮氨酸在调节各种细胞类型的蛋白质合成和细胞代谢中起着至关重要的作用。具体来说,在胰腺β细胞中,亮氨酸通过作为代谢燃料和谷氨酸脱氢酶的激活剂来增强谷氨酰胺分解,从而刺激胰岛素分泌。它通过 mTOR 依赖性和非依赖性途径调节胰腺胰岛 β 细胞中的基因转录和蛋白质合成。长期亮氨酸治疗改善了人类糖尿病胰岛中的胰岛素分泌功能障碍,并增强了人类和啮齿动物的 2 型糖尿病的血糖控制 (Yang 等,2010).

在蛋白质和能量代谢中的作用

亮氨酸是动物营养必需品,是优质蛋白质食品中的重要氨基酸。它激活各种组织中的 mTOR 信号通路,促进能量代谢(葡萄糖摄取、线粒体生物发生、脂肪酸氧化)并抑制蛋白质降解。大约 80% 的亮氨酸用于蛋白质合成,其余部分转化为 α-酮异己酸和 β-羟基-β-甲基丁酸等代谢物。这些代谢物已显示出在增加蛋白质合成和调节各种模型中的能量稳态方面的潜力 (段等,2015).

对肌原纤维蛋白合成的影响

在低蛋白混合常量营养饮料中补充亮氨酸可增强年轻男性的肌原纤维蛋白合成 (MPS)。这表明当补充大量亮氨酸时,较低剂量的蛋白质与较高剂量的蛋白质一样有效,可以刺激 MPS 速率的增加。这对旨在增强肌肉合成代谢的蛋白质饮料配方有影响 (Churchward-Venne 等,2014).

提高亮氨酸生产

提高亮氨酸生产

通过棒状杆菌谷氨酸的代谢工程,已经实现了亮氨酸(一种具有广泛工业应用的必需氨基酸)的高效生产。策略包括修改从丙酮酸到亮氨酸合成的代谢通量,增加丙酮酸的可用性,以及过表达参与亮氨酸生物合成的基因。这些发展显着提高了亮氨酸的产量,使该工艺对工业应用更具吸引力 (王等,2020).

用于亮氨酸测量的基于 FRET 的纳米传感器

已经开发出一种基于 FRET 的遗传编码纳米传感器,用于在细胞水平上实时体内测量亮氨酸。该传感器对亮氨酸具有特异性,并且在生理 pH 范围内稳定,能够动态测量细菌和酵母细胞中的亮氨酸浓度。此类传感器允许在特定细胞类型中对亮氨酸动力学进行靶向和时间动态评估 (Mohsin 等,2013).

亮氨酸在精子活力和自噬中的作用

已显示亮氨酸补充剂可通过激活 PI3K/Akt 信号通路来改善斑马鱼的精子活力。它影响睾丸中的自噬过程,并减少自噬体和溶酶体的融合。这项研究表明,亮氨酸可以成为提高水生动物精子质量的有效策略 (张等,2017).

对奶牛代谢的影响

一项针对奶牛的研究表明,十二指肠大剂量输注亮氨酸会影响血浆氨基酸浓度和代谢。亮氨酸输注导致几种氨基酸浓度的显着变化,并且没有引起明显的胰岛素反应,但影响了多个中间代谢途径。这些结果突出了亮氨酸在奶牛氨基酸和能量代谢中的调节作用,对奶牛生产和动物营养具有潜在影响 (Sadri 等,2017).

未来方向

While there is limited information on the specific future directions of Chloroacetyl-L-leucine, research into the therapeutic potential of leucine and its derivatives is ongoing . Leucine is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism. Therefore, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus has been investigated .

作用机制

Target of Action

Chloroacetyl-L-leucine primarily targets the L-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of the compound into cells .

Mode of Action

The acetylation of leucine, a process in which an acetyl group is introduced into the leucine molecule, switches its uptake into cells from LAT1 to OAT1 and OAT3 . This switch allows Chloroacetyl-L-leucine to bypass LAT1, which is the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

Chloroacetyl-L-leucine affects the branched-chain amino acids (BCAAs) biosynthetic pathway . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps towards the production of acetoacetate and acetyl-CoA . These intermediates can further synthesize fatty acids or feed other secondary metabolism pathways to produce diverse compounds .

Pharmacokinetics

The pharmacokinetics of Chloroacetyl-L-leucine are largely determined by its uptake into cells via the monocarboxylate transporter type 1 (MCT1) . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of Chloroacetyl-L-leucine .

Result of Action

The result of Chloroacetyl-L-leucine’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This activation is achieved by bypassing LAT1, the rate-limiting step in these processes .

属性

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUNMYRYEYROFL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroacetyl-L-leucine | |

CAS RN |

688-12-0 | |

| Record name | N-(2-Chloroacetyl)-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-chloroacetyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

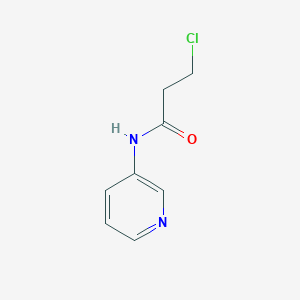

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

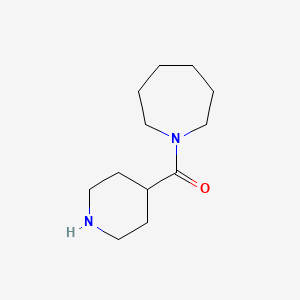

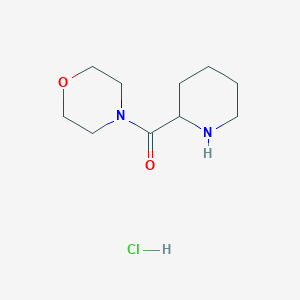

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that several chloromethyl ketones, like Nα-tosyl-L-lysine chloromethyl ketone (TLCK), stimulate lipid synthesis in locust fat body, but Chloroacetyl-L-leucine does not. What could explain this difference in activity despite both being chloromethyl ketones?

A1: While both TLCK and Chloroacetyl-L-leucine are chloromethyl ketones, the research suggests that the structural differences between them significantly impact their biological activity []. The study found that modifications to the chloromethyl ketone structure, such as acetylation or the addition of bulky groups like tosyl, could abolish the stimulatory effect on lipid synthesis []. It's possible that the specific structural features of Chloroacetyl-L-leucine hinder its interaction with the biological target responsible for stimulating lipid synthesis in the locust fat body. Further research is needed to elucidate the precise mechanism behind this observation and determine if Chloroacetyl-L-leucine might affect lipid metabolism through other pathways or in other organisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)